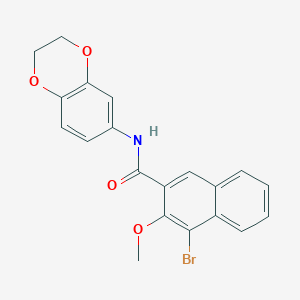![molecular formula C24H31N3O3 B251051 N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide, also known as BPIP, is a chemical compound that has been studied for its potential use in scientific research. BPIP has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mécanisme D'action
N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide acts as a selective antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a reduction in the activity of the D3 receptor, which can have a variety of effects depending on the specific biological system being studied.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, depending on the specific system being studied. For example, this compound has been shown to reduce the reinforcing effects of cocaine in animal models, suggesting that it may have potential as a treatment for cocaine addiction. This compound has also been found to reduce the severity of symptoms in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this condition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and investigate its function without affecting other dopamine receptors. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Orientations Futures
There are several potential future directions for research on N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide. One area of focus could be the development of more potent analogs of this compound that could be used at lower concentrations. Another area of focus could be the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric conditions. Additionally, further research could be conducted to better understand the mechanisms underlying the effects of this compound on the dopamine D3 receptor.
Méthodes De Synthèse
The synthesis of N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide involves several steps, including the reaction of 4-butyryl-1-piperazinecarboxylic acid with 4-bromoaniline, followed by the reaction of the resulting product with 3-isopropoxybenzoyl chloride. The final product is purified through recrystallization.
Applications De Recherche Scientifique
N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use as a tool for studying the function of the dopamine D3 receptor. This compound has been found to be a selective antagonist of the D3 receptor, making it a valuable tool for investigating the role of this receptor in various physiological and behavioral processes.
Propriétés
Formule moléculaire |
C24H31N3O3 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C24H31N3O3/c1-4-6-23(28)27-15-13-26(14-16-27)21-11-9-20(10-12-21)25-24(29)19-7-5-8-22(17-19)30-18(2)3/h5,7-12,17-18H,4,6,13-16H2,1-3H3,(H,25,29) |
Clé InChI |
YPPJCOFRPPIGNL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B250970.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-](/img/structure/B250974.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
